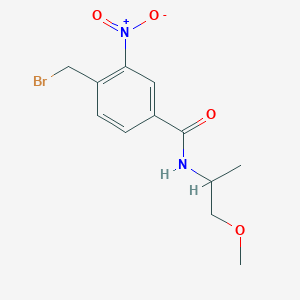
N-Methylideneguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylideneguanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylideneguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of an amine with N-methylisothiourea under mild conditions . This reaction can be carried out in various solvents, with acetonitrile being one of the most effective . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput . Additionally, the use of transition metal catalysts can facilitate the guanylation reaction, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylideneguanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives . These products have diverse applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
N-Methylideneguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: In biological research, it serves as a probe for studying protein interactions and enzyme mechanisms.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Methylideneguanidine involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity . The guanidine group can also participate in electron transfer reactions, influencing the redox state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methylideneguanidine include:
Guanidine: A basic compound with high reactivity and versatility in chemical synthesis.
N-Methylguanidine: Similar in structure but with different reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have additional substituents that modify their chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows for distinct reactivity and interaction with molecular targets. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
648880-60-8 |
|---|---|
Formule moléculaire |
C2H5N3 |
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
1-methylideneguanidine |
InChI |
InChI=1S/C2H5N3/c1-5-2(3)4/h1H2,(H3,3,4) |
Clé InChI |
OOHOVWLWYJUPGP-UHFFFAOYSA-N |
SMILES canonique |
C=NC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


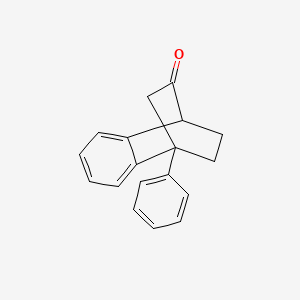
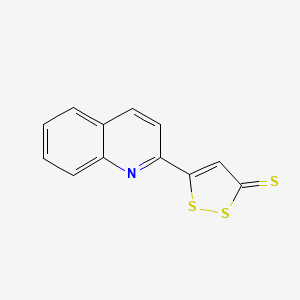
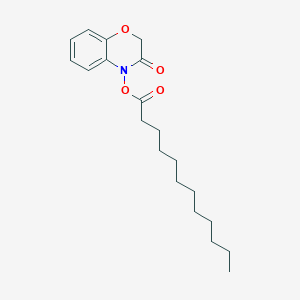
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
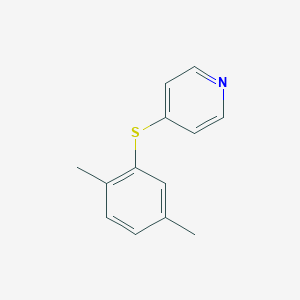
methanone](/img/structure/B12604282.png)

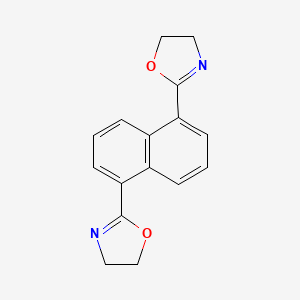
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
